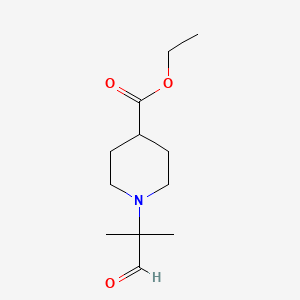

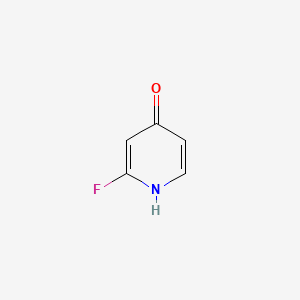

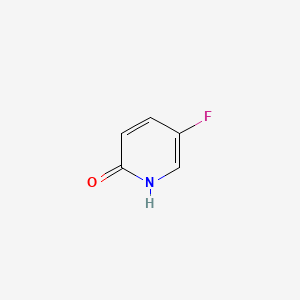

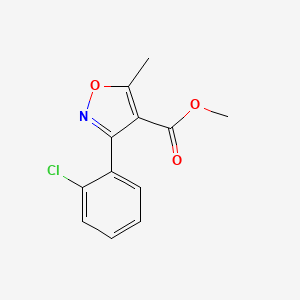

5-Morpholino-2-nitrobenzenecarboxamide

Descripción general

Descripción

The compound 5-Morpholino-2-nitrobenzenecarboxamide is a derivative of morpholine, which is a versatile heterocycle used in various chemical syntheses. Morpholine derivatives are of significant interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The presence of the nitro group and carboxamide functionality in the compound suggests that it may have unique reactivity and physical properties that could be exploited in chemical transformations.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through several methods. One efficient approach is the Ugi multicomponent reaction, which allows for the creation of novel 3-substituted morpholin-2-one-5-carboxamide derivatives. This method utilizes glycolaldehyde dimer as a bifunctional component, combined with various alpha-amino acids and isocyanides, to produce the desired compounds in a one-pot procedure . Another synthetic route involves the enantio- and diastereoselective synthesis of trans-2,5-disubstituted morpholine derivatives. This process starts with the reaction of enantiopure epoxides with amino alcohols, followed by regioselective hydroxyl activation and ring closure to yield the morpholine derivatives with different steric demands .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex, with the potential for various substituents affecting the overall conformation and stereochemistry. For instance, morpholinium salts with nitrobenzoate substituents have been shown to crystallize in different space groups, with the cations and anions connected by N-H...O hydrogen bonds. These hydrogen bonds can form helical chains or centrosymmetric rings, depending on the specific substituents and their positions on the benzene ring .

Chemical Reactions Analysis

Morpholine derivatives can participate in a range of chemical reactions, often facilitated by the functional groups attached to the morpholine ring. The nitro group in 5-Morpholino-2-nitrobenzenecarboxamide is an electron-withdrawing group that can influence the reactivity of the compound, potentially making it a suitable candidate for further functionalization or as a building block in multi-step synthetic sequences. The carboxamide group can also engage in hydrogen bonding and other non-covalent interactions, which can be crucial in the formation of supramolecular structures or in the bioactivity of pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Morpholino-2-nitrobenzenecarboxamide would be influenced by its molecular structure. The presence of both nitro and carboxamide groups is likely to affect its solubility, melting point, and stability. These groups could also impact the compound's acidity or basicity, as well as its ability to form salts or crystalline solids with distinct crystal packing arrangements. The morpholine ring itself is known for its polar character and ability to engage in hydrogen bonding, which could further influence the compound's solubility and interaction with other molecules.

Aplicaciones Científicas De Investigación

Therapeutic Development

- Application Summary : Morpholino oligomers, which share structural similarities, are used in developing therapeutics and are currently in clinical trials .

- Methods : These oligomers block sites on RNA, leading to outcomes like blocking translation, modifying splicing of pre-mRNA, and inhibiting miRNA maturation and activity .

- Results : The versatility of these compounds allows for targeting a wide range of RNA targets, showing potential for broad therapeutic development against pathogens and genetic disorders .

Diagnostic Applications

- Application Summary : Morpholino compounds can be used in diagnostic applications, possibly as probes or markers .

- Methods : They may bind to specific RNA sequences, allowing for the detection of certain diseases or conditions at the molecular level .

- Results : The specificity and stability of these compounds make them suitable for precise diagnostic tools, although the exact outcomes would depend on the target RNA and the condition being diagnosed .

Asymmetric Redox Transformations

- Application Summary : Morpholine-based buffers, like MOPS, can activate photoinduced flavoenzyme-catalyzed asymmetric redox transformations .

- Methods : These buffers regenerate the flavin cofactor via sacrificial electron donation and increase the operational stability of flavin-dependent oxidoreductases .

- Results : This application is significant for enzymatic reactions and could lead to advancements in the study of enzymatic processes and their applications in various fields .

Pharmacogenomics

These additional applications demonstrate the broad utility of 5-Morpholino-2-nitrobenzenecarboxamide and related compounds across various fields of scientific research. They are particularly valued for their ability to modulate gene expression with high specificity and minimal off-target effects, making them powerful tools in both basic and applied research. For detailed and specific research applications, access to current scientific literature and databases would be required .

Propiedades

IUPAC Name |

5-morpholin-4-yl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c12-11(15)9-7-8(1-2-10(9)14(16)17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAJYPRJHNYASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377099 | |

| Record name | 5-morpholino-2-nitrobenzenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Morpholino-2-nitrobenzenecarboxamide | |

CAS RN |

404009-38-7 | |

| Record name | 5-morpholino-2-nitrobenzenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.